molecular formula C18H17NO3 B5794165 N-(3-acetylphenyl)-3-(4-methoxyphenyl)acrylamide

N-(3-acetylphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B5794165
M. Wt: 295.3 g/mol
InChI Key: YDBATAOTBMASIO-DHZHZOJOSA-N
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Description

N-(3-acetylphenyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.12084340 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research indicates these compounds are effective in inhibiting corrosion of copper in nitric acid solutions, demonstrating their potential in materials science and engineering applications (Abu-Rayyan et al., 2022).

Antitumor Activity

Some acrylamide derivatives have been explored for their antitumor activity. A study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, synthesized from acrylamide derivatives, showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Polymer Synthesis and Characterization

Acrylamide derivatives have been used in the synthesis and characterization of polymers. For example, copolymers of 3-hydroxy-4-acetylphenyl methacrylate with methyl acrylate were synthesized and characterized, highlighting their importance in polymer chemistry (Mary & Reddy, 1991).

Food Contact Material Analysis

Acrylamide compounds have been analyzed in food contact paper products and food simulants using advanced techniques like ultra-high performance liquid chromatography tandem mass spectrometry. This research is significant for ensuring food safety and compliance with health regulations (Zhang et al., 2016).

Biomedical Applications

Acrylamide derivatives have been explored in biomedical research for their potential as drug delivery systems. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide is one example, demonstrating the role of these compounds in creating advanced drug delivery platforms (Convertine et al., 2004).

Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(20)15-4-3-5-16(12-15)19-18(21)11-8-14-6-9-17(22-2)10-7-14/h3-12H,1-2H3,(H,19,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBATAOTBMASIO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.